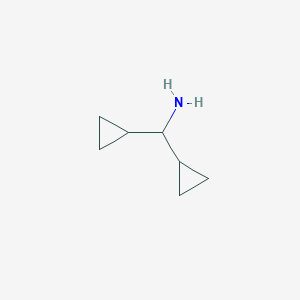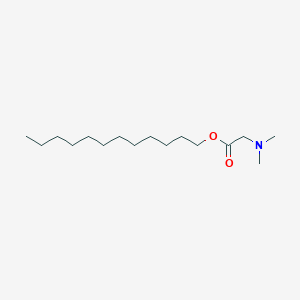
dodecyl n,n-dimethylaminoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 2-(dimethylamino)acetate is a chemical compound known for its role as a transdermal permeation enhancer. This compound is particularly valuable in pharmaceutical applications due to its ability to facilitate the delivery of drugs through the skin. It is based on the amino acid alanine and is recognized for its biodegradability and low toxicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dodecyl 2-(dimethylamino)acetate can be synthesized through a reaction involving dodecyl 2-bromopropionate and dimethylamine. The process begins with the preparation of dodecyl 2-bromopropionate by reacting n-dodecanol with 2-bromopropionyl halogenide. This intermediate is then reacted with dimethylamine to yield dodecyl 2-(dimethylamino)acetate .
Industrial Production Methods
In industrial settings, the production of dodecyl 2-(dimethylamino)acetate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 2-(dimethylamino)acetate primarily undergoes substitution reactions. The ester group in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of dodecyl alcohol and dimethylaminoacetic acid .
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for the hydrolysis of dodecyl 2-(dimethylamino)acetate.
Substitution: Dimethylamine is a key reagent in the synthesis of the compound.
Major Products
The major products formed from the hydrolysis of dodecyl 2-(dimethylamino)acetate are dodecyl alcohol and dimethylaminoacetic acid .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which dodecyl 2-(dimethylamino)acetate enhances transdermal drug delivery involves its interaction with the stratum corneum, the outermost layer of the skin. The compound disrupts the lipid structure of the stratum corneum, increasing its permeability and allowing drugs to pass through more easily. This interaction is reversible, and the skin barrier function is restored after the compound is removed .
Vergleich Mit ähnlichen Verbindungen
Dodecyl 2-(dimethylamino)acetate is compared with other transdermal permeation enhancers such as dodecyl 6-(dimethylamino)hexanoate and Azone:
Dodecyl 6-(dimethylamino)hexanoate: This compound is more potent than dodecyl 2-(dimethylamino)acetate for certain drugs like theophylline and hydrocortisone but less effective for others like indomethacin.
Azone: Both dodecyl 2-(dimethylamino)acetate and Azone significantly increase the permeation of lipophilic and hydrophilic model compounds.
Similar Compounds
- Dodecyl 6-(dimethylamino)hexanoate
- Azone
- Lauryl alcohol (a possible decomposition product of dodecyl 2-(dimethylamino)acetate)
Eigenschaften
CAS-Nummer |
121150-43-4 |
|---|---|
Molekularformel |
C16H32NO2- |
Molekulargewicht |
271.44 g/mol |
IUPAC-Name |
dodecyl 2-(dimethylamino)acetate |
InChI |
InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17(2)3/h4-15H2,1-3H3 |
InChI-Schlüssel |
XPALGXXLALUMLE-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCOC(=O)CN(C)C |
Kanonische SMILES |
CCCCCCCCCCCCC(C(=O)[O-])N(C)C |
Synonyme |
DDAA dodecyl-N,N-dimethylaminoacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




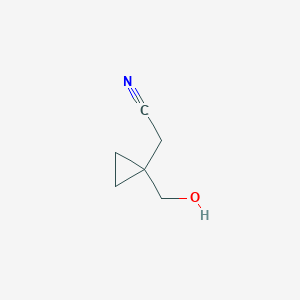

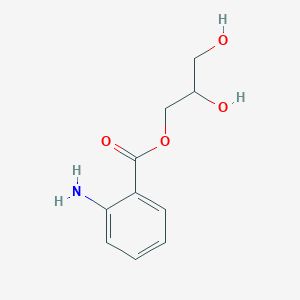
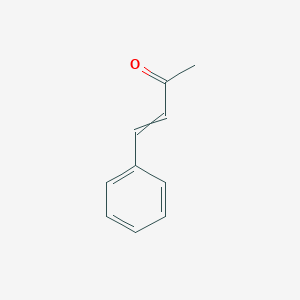
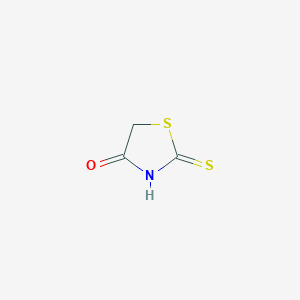
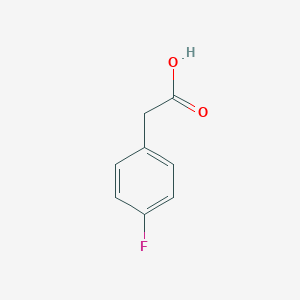
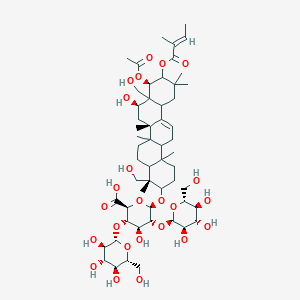
![4-[[(6-Methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]methyl]benzenesulfonamide](/img/structure/B49670.png)
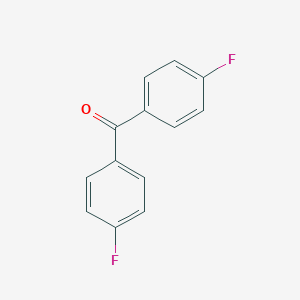
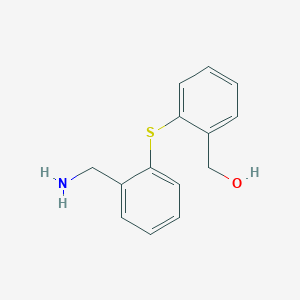
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
